REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][CH2:4][S:3][C:2]1([C:15]([F:22])([F:21])[C:16]([O:18]CC)=O)[C:7]([F:14])([F:13])[C:8]([O:10]CC)=O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[CH2:23]([N:30]1[C:8](=[O:10])[C:7]([F:13])([F:14])[C:2]2([S:1][CH2:6][CH2:5][CH2:4][S:3]2)[C:15]([F:21])([F:22])[C:16]1=[O:18])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
7.2 mmol
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)(C(C(=O)OCC)(F)F)C(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(C2(SCCCS2)C(C1=O)(F)F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |